molecular formula C14H10N2O B138202 1-(2-Naphthoyl)imidazole CAS No. 141903-34-6

1-(2-Naphthoyl)imidazole

Cat. No. B138202
M. Wt: 222.24 g/mol
InChI Key: FEYNPDBWOXBMOB-UHFFFAOYSA-N
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Description

The compound 1-(2-Naphthoyl)imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives have been extensively studied due to their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of imidazole derivatives, such as 1-(2-naphthoyl)imidazole, often involves the formation of the imidazole ring followed by functionalization at specific positions on the ring. For instance, the synthesis of 1-(naphthylalkyl)-1H-imidazoles with anticonvulsant activity involves incorporating various functional groups into the alkylene bridge, which can significantly affect the therapeutic index of the compounds . Similarly, the synthesis of naphtho[1,2-d]imidazole derivatives for OLED applications demonstrates the importance of structural configuration in achieving high performance in electronic devices . Additionally, the synthesis of complex naphth[1,2-d]imidazole structures can be achieved through cascade reactions and multicomponent reactions, highlighting the versatility of imidazole chemistry .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial in determining their physical, chemical, and biological properties. For example, the study of hydrogen-bonded naphth[2,3-d]imidazol-2-yl nitronyl nitroxide crystals reveals that the extension of the ring system and the formation of hydrogen bonds can significantly influence the magnetic properties of the material . The crystal structures of imidazole-based 1,4-naphthoquinones have been characterized using single-crystal X-ray diffraction and Density Functional Theory to understand their electronic structure and charge distribution, which are important for their antibacterial and antifungal activities .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application. The intramolecular inverse-electron-demand Diels-Alder reactions of imidazoles with 1,2,4-triazines provide a route to tetrahydro-1,5-naphthyridines and related heterocycles . Palladium-catalyzed cycloaromatization reactions have been used to synthesize fused N-heterocycles, demonstrating the ability to manipulate the reactivity of imidazole derivatives . Additionally, rhodium-catalyzed C–H functionalization has been employed to create functionalized naphtho[1',2':4,5]imidazo[1,2-a]pyridines, showcasing the potential for complex ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-naphthoyl)imidazole derivatives are influenced by their molecular structure and the nature of the substituents. For example, the presence of a small oxygen function in the bridge of 1-(naphthylalkyl)-1H-imidazoles can confer a high therapeutic index between anticonvulsant and depressant activity . The electronic properties of naphtho[1,2-d]imidazole derivatives are critical for their application in OLEDs, with specific derivatives showing superior performance due to their capacity for direct electron injection from the cathode . The synthesis of imidazole derivatives in the presence of an ionic liquid catalyst demonstrates the influence of reaction conditions on the yield and efficiency of the synthesis process .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

1-(2-Naphthoyl)imidazole derivatives have been developed as materials for OLEDs. They exhibit superior performance with high external quantum efficiency (EQE) and low turn-on voltage, making them promising for deep-blue, light-emitting applications in OLED technology (Liu et al., 2015).

Chemical Complexes and Synthesis

These compounds are used in creating chemical complexes such as mercury(II) complexes, showing significant properties through non-covalent interactions and have potential in various chemical synthesis processes (Dinda et al., 2003).

Electroluminescent Devices

Phenanthromidazole derivatives, related to 1-(2-Naphthoyl)imidazole, have been synthesized for use in organic electroluminescent devices. They demonstrate highly efficient performance and are useful in creating devices like Alq3-based organic light emitting devices (Jayabharathi et al., 2015).

Organometallic Emitting Materials

Compounds based on naphtho[b]imidazole are being used to create new families of organometallic emitting materials for potential practical applications in fields like electroluminescence (Chen et al., 2006).

Catalyst in Chemical Synthesis

1-(2-Naphthoyl)imidazole derivatives are being explored as catalysts in the synthesis of compounds like 1-aminoalkyl-2-naphthol. Their role in facilitating efficient, eco-friendly synthesis processes is notable (Zandieh et al., 2019).

Photochromic Applications

These compounds have also been developed for fast photoresponsive applications, offering opportunities in fields like security materials and optical triggers for dynamic structural changes in biological matters (Iwasaki et al., 2014).

Safety And Hazards

When handling “1-(2-Naphthoyl)imidazole”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Imidazole-based medicinal chemistry is a rapidly expanding field, suggesting promising therapeutic values of imidazole-derived compounds for treating incurable diseases . The development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name

imidazol-1-yl(naphthalen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14(16-8-7-15-10-16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYNPDBWOXBMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357434
Record name 1-(2-Naphthoyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Naphthoyl)imidazole

CAS RN

141903-34-6
Record name 1-(2-Naphthoyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Naphthoyl)imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C Schneider, KA Tallman, NA Porter… - Journal of Biological …, 2001 - ASBMB
The mechanism of formation of 4-hydroxy-2E-nonenal (4-HNE) has been a matter of debate since it was discovered as a major cytotoxic product of lipid peroxidation in 1980. Recent …
Number of citations: 401 www.jbc.org
A Kawamura, N Berova, K Nakanishi, B Voigt, G Adam - Tetrahedron, 1997 - Elsevier
A microscale method was developed to determine the sidechain configuration of brassinosteroids, a class of potent plant growth promoters. Microscale naphthoylation followed by …
Number of citations: 11 www.sciencedirect.com
JG Dong, J Guo, I Akritopoulou‐Zanze… - Chirality: The …, 1999 - Wiley Online Library
Theoretical calculation of circular dichroic exciton‐coupled spectra of ouabain 1,19,2′,3′,4′‐pentanaphthoate and its analogs was executed by a combination of conformational …
Number of citations: 10 onlinelibrary.wiley.com
A Kawamura, J Guo, Y Itagaki, C Bell… - Proceedings of the …, 1999 - National Acad Sciences
The ouabain-like sodium pump inhibitor in mammals (so-called “endogenous ouabain”) has been considered a subtle structural isomer of ouabain. Its structural investigation, however, …
Number of citations: 245 www.pnas.org
GL Milne, NA Porter - Lipids, 2001 - Springer
The molecular species in mixtures of phospholipid hydroperoxides are difficult to separate and identify by typical chromatographic and mass spectrometric techniques. As reported by …
Number of citations: 54 link.springer.com
A Kawamura - 1999 - search.proquest.com
Part I. The first half of this thesis describes the development of highly sensitive methods that allow the stereochemical assignments of two classes of natural products with biological …
Number of citations: 1 search.proquest.com
J Guo - 1999 - search.proquest.com
LLLLGLGGGGG GGG aa LLL Page 1 LLLLGLGGGGG GGG aa LLL This manuscript has been reproduced from the microfilm master. UMl films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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